ethyl 4-(1H-imidazol-2-yl)piperidine-1-carboxylate
Overview
Description
Ethyl 4-(1H-imidazol-2-yl)piperidine-1-carboxylate (EIPC) is an organic compound with a wide range of applications in scientific research. It is a versatile compound that can be used in a variety of experiments, including synthesis, biochemical, and physiological research.
Scientific Research Applications
Synthesis and Biological Properties : A study by Shafi, Rajesh, & Senthilkumar (2021) focused on the synthesis of new piperidine substituted benzothiazole derivatives. Their research involved the reaction of ethyl 2-aminobenzo[d]thiazole-6-carboxylate with piperidine, leading to compounds with notable antibacterial and antifungal properties.
Synthesis Techniques : Zheng Rui (2010) explored the synthesis of (2,4-Difluorophenyl)(piperidin-4-yl)methanone Hydrochloride, starting from piperidine-4-carboxylic acid and ethyl carbonochloridate. This research, detailed in "Fine Chemical Intermediates", offers insights into the process and yield of this synthesis.
Antibacterial Studies : Khalid et al. (2016) in their study published in the Journal of Saudi Chemical Society, synthesized N-substituted derivatives of a piperidine compound, showing moderate to high antibacterial activity.
Antituberculosis Activity : A study by Jeankumar et al. (2013) in the European Journal of Medicinal Chemistry reported on the synthesis of thiazole-aminopiperidine analogues, which were found to be effective as Mycobacterium tuberculosis GyrB inhibitors.
Malaria Research : Guo Qian-yi (2011) focused on the synthesis of 7-chloro-4-{4-[2-(2-methyl-imidazol-1-yl)ethyl]-piperidine-1-yl} quinoline, a potential anti-malarial agent. This research, published in the Journal of Guangdong Pharmaceutical University, contributes to the field of malaria treatment research.
Synthesis of Novel Derivatives : Goli-Garmroodi et al. (2015) in Tetrahedron Letters explored the synthesis of novel benzo[4,5]imidazo[1,2-a]pyridine derivatives, demonstrating the versatility of ethyl 4-(1H-imidazol-2-yl)piperidine-1-carboxylate in synthesizing various compounds.
Cancer Research : A study by Rehman et al. (2018) in the Tropical Journal of Pharmaceutical Research investigated the synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole for potential anticancer applications.
Photophysical Investigation : Alsharif et al. (2018) in Colloids and Surfaces A: Physicochemical and Engineering Aspects conducted a study on the photophysical properties of a compound prepared using piperidine, showcasing its potential as a probe for determining the critical micelle concentrations of surfactants.
Microwave-Assisted Synthesis : Milosevic et al. (2015), in the Journal of Heterocyclic Chemistry, demonstrated microwave-assisted synthesis methods involving piperidine, highlighting efficient approaches to compound formation.
properties
IUPAC Name |
ethyl 4-(1H-imidazol-2-yl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-2-16-11(15)14-7-3-9(4-8-14)10-12-5-6-13-10/h5-6,9H,2-4,7-8H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDKYTVUHWKJCGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)C2=NC=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-(1H-imidazol-2-yl)piperidine-1-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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